Tinengotinib - 2230490-29-4

Tinengotinib

Catalog Number: EVT-10959858
CAS Number: 2230490-29-4
Molecular Formula: C20H19ClN6O
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tinengotinib is an orally available small molecule inhibitor of Aurora kinases (AKs) A and B, Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), with potential antineoplastic and immunomodulatory activities. Upon oral administration, tinengotinib selectively binds to and inhibits AKs A and B, which inhibit cell division in tumor cells that overexpress AKs. Tinengotinib also targets JAKs that are involved in cytokine signaling and inflammation, and FGFRs and VEGFRs, which are overexpressed in the microenvironment (TME) and contribute to neovascularization, tumor growth and metastasis. These kinases are overexpressed by a wide variety of cancer cell types and drive tumor cell proliferation.
Source and Classification

Tinengotinib is classified as an antineoplastic agent due to its role in inhibiting tumor growth by targeting multiple kinase pathways. It has been synthesized and characterized through various research studies focusing on its pharmacological properties and clinical applications. The compound's synthesis and biological activity have been documented in several scientific publications, highlighting its potential as a therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of tinengotinib involves several chemical reactions that allow for the formation of its active structure. While specific synthetic routes for tinengotinib are not extensively detailed in the literature, it is common for similar compounds to undergo processes such as:

  • Nucleophilic substitution: This method is often used to introduce functional groups into the compound.
  • Condensation reactions: These reactions can form new bonds between different molecular fragments.
  • Catalysis: Palladium or other metal catalysts may be employed to facilitate reactions that would otherwise proceed slowly or not at all.

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve the desired purity and yield of the final product .

Molecular Structure Analysis

Structure and Data

Tinengotinib's molecular structure features a complex arrangement of atoms that correlates with its activity as a kinase inhibitor. The precise chemical formula and structural representation are crucial for understanding its mechanism of action. The compound exhibits a unique arrangement of functional groups that interact with the targeted kinases.

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 338.36 g/mol

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Tinengotinib engages in various chemical reactions that are essential for its biological activity. The primary reactions include:

  • Kinase Inhibition: Tinengotinib binds to the ATP-binding sites of target kinases, effectively blocking their activity. This inhibition disrupts downstream signaling pathways critical for tumor cell proliferation.
  • Metabolic Pathways: Once administered, tinengotinib undergoes metabolic transformations primarily in the liver, where it may be converted into active or inactive metabolites.

Understanding these reactions is vital for optimizing dosing regimens and predicting potential drug interactions .

Mechanism of Action

Process and Data

The mechanism of action of tinengotinib involves its selective inhibition of multiple kinases that play significant roles in cancer cell signaling:

  1. Inhibition of Fibroblast Growth Factor Receptors: By blocking these receptors, tinengotinib disrupts angiogenesis and tumor growth.
  2. Janus Kinase Inhibition: This action interferes with cytokine signaling pathways that promote inflammation and tumor progression.
  3. Aurora Kinase Inhibition: Targeting Aurora A/B kinases affects cell division processes, leading to apoptosis in rapidly dividing cancer cells.

Clinical studies have demonstrated that tinengotinib has a half-life ranging from 28 to 34 hours, allowing for once-daily dosing which may enhance patient compliance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tinengotinib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions is crucial for formulation development.

These properties are essential for determining appropriate formulation strategies for effective delivery in clinical settings .

Applications

Scientific Uses

Tinengotinib is currently under investigation for its potential applications in treating various cancers:

  • Cholangiocarcinoma: Early clinical trials indicate promising activity in patients with FGFR mutations or fusions.
  • Triple-Negative Breast Cancer: Its multi-targeted approach may provide benefits over traditional therapies.
  • Castrate-Resistant Prostate Cancer: Clinical data suggest effectiveness in this challenging-to-treat population.

Continued research into tinengotinib's efficacy across different malignancies will help establish its role in contemporary cancer treatment paradigms .

Introduction to Multi-Kinase Inhibition in Oncology Therapeutics

Rationale for Spectrum-Selective Kinase Targeting in Heterogeneous Solid Tumors

Solid tumors exhibit profound molecular heterogeneity, both between patients and within individual tumors, creating significant challenges for monoTargeted therapies. This heterogeneity manifests through coActivation of multiple kinase-driven signaling pathways that collectively drive oncogenic processes including proliferation, angiogenesis, and metastasis. Spectrum-selective kinase inhibitors represent an innovative therapeutic strategy designed to simultaneously inhibit multiple disease-relevant kinases while minimizing off-Target effects that plague non-selective approaches. This precision targeting paradigm acknowledges that: (1) tumors frequently develop escape mechanisms through parallel signaling pathways when single kinases are inhibited; (2) master regulatory kinases like c-Myc act as convergence points for multiple upstream signals; and (3) the tumor microenvironment depends on angiogenic and immunomodulatory kinases that require coordinated inhibition [1] [5].

Tinengotinib exemplifies this approach through its targeted inhibition of specific kinases implicated in diverse solid tumors. Preclinical evidence demonstrates that its multi-kinase activity effectively suppresses small cell lung cancer growth, particularly in NeuroD1-expressing subtypes (SCLC-N), where it regulates proliferation, apoptosis, migration, and angiogenesis. Mechanistically, this occurs through disruption of c-Myc expression—a key nodal transcription factor amplified in numerous aggressive carcinomas. The therapeutic rationale is further strengthened by observations that tinengotinib synergizes with chemotherapy (etoposide/cisplatin), overcoming the compensatory pathway activation frequently observed with single-pathway inhibition [1].

Table 1: Spectrum-Selective Kinase Inhibitors in Solid Tumors

Therapeutic AgentPrimary Kinase TargetsKey Tumor TypesClinical Limitations
TinengotinibFibroblast growth factor receptors 1-3, Janus kinase 1/2, Vascular endothelial growth factor receptors, Aurora A/BCholangiocarcinoma, HR+/HER2- breast cancer, Triple-negative breast cancer, Castrate-resistant prostate cancer, Small cell lung cancerUnder investigation in advanced trials
First-Generation Multi-Kinase InhibitorsBroad-spectrum VEGFR, PDGFR, RAFRenal cell carcinoma, Hepatocellular carcinomaHigh rates of off-target toxicity (hypertension, hand-foot syndrome) limiting therapeutic index
FGFR-Selective InhibitorsFGFR1-4FGFR-altered cholangiocarcinomaNarrow resistance development (FGFR2 kinase domain mutations in >60% of responders)

Historical Development of Multi-Kinase Inhibitors and Clinical Limitations

The evolution of kinase inhibitors began with first-generation agents targeting single oncogenic drivers, exemplified by imatinib's inhibition of BCR-ABL in chronic myeloid leukemia. While revolutionary for specific malignancies, this approach demonstrated limited efficacy in genomically complex solid tumors. Second-generation broad-spectrum inhibitors (e.g., sorafenib, sunitinib) addressed tumor heterogeneity through multi-kinase targeting but incurred significant toxicity due to non-selective inhibition of structurally similar kinases. These limitations became particularly evident in fibroblast growth factor receptor-altered cholangiocarcinoma, where approved Fibroblast growth factor receptor inhibitors (pemigatinib, futibatinib) initially show response rates of 35-42%, but acquired resistance develops in most patients within 6-7 months. Molecular analyses reveal this resistance is predominantly driven by polyclonal Fibroblast growth factor receptor2 kinase domain mutations emerging in >65% of patients deriving clinical benefit [4] [5].

These resistance mutations predominantly localize to molecular brake (N550) and gatekeeper (V565) residues in Fibroblast growth factor receptor2, which reduce inhibitor binding affinity while preserving kinase activity. Crucially, in vitro studies demonstrate that existing Fibroblast growth factor receptor inhibitors retain potency against these mutations, but their efficacy is undermined by pharmacokinetic limitations—specifically, the inability to achieve sufficient drug concentrations in humans to suppress resistant clones. This creates an evolutionary selection pressure favoring mutation-harboring subpopulations. Consequently, there emerged an unmet need for inhibitors combining: (1) high binding affinity for resistant Fibroblast growth factor receptor2 mutants; (2) selectivity to minimize off-Target toxicities; and (3) favorable pharmacokinetics enabling sustained pathway suppression [4] [5].

Tinengotinib as a Novel Therapeutic Modality: Core Design Principles and Kinase Profiling

Tinengotinib (TT-00420) was rationally engineered to address the limitations of earlier multi-kinase inhibitors through a structure-guided design approach. Its core scaffold optimizes binding to both wild-type and mutant Fibroblast growth factor receptor2 kinases while maintaining selectivity against unrelated kinases. This "spectrum-selective" profile specifically targets Fibroblast growth factor receptors 1-3, Janus kinase 1/2, Vascular endothelial growth factor receptors, and Aurora kinases A/B—kinases functionally validated in tumor proliferation, angiogenesis, and treatment resistance. Biochemical profiling reveals tinengotinib achieves half-maximal inhibitory concentration values below 10 nM against primary targets, with sustained inhibition due to a pharmacokinetic half-life of 28-34 hours enabling continuous pathway suppression [2] [3].

Tinengotinib's distinctive mechanism involves conformational flexibility allowing it to maintain binding affinity against common resistance mutations. Structural analyses demonstrate effective inhibition of Fibroblast growth factor receptor2 V565F gatekeeper and N550H molecular brake mutants—variants that confer resistance to earlier-generation inhibitors. This translates to significant preclinical activity in Fibroblast growth factor receptor inhibitor-refractory models, where tinengotinib suppressed tumor growth in cell line-derived xenografts and patient-derived malignant pleural effusion models of small cell lung cancer. Furthermore, its multi-kinase activity simultaneously disrupts Aurora kinase-mediated cell cycle progression and Janus kinase-signal transducer and activator of transcription-dependent survival signaling, creating broad anti-tumor effects across heterogeneous cancer populations [1] [5].

Table 2: Tinengotinib Kinase Profiling and Functional Consequences

Target Kinase FamilySpecific Isoforms InhibitedFunctional Consequences of InhibitionRelevant Tumor Context
Fibroblast Growth Factor ReceptorsFibroblast growth factor receptors 1, 2, 3Overcomes acquired resistance mutations (gatekeeper V565F, molecular brake N550H); suppresses MAPK/PI3K signalingFGFR-altered cholangiocarcinoma (36.4% response in FGFR2-mutated/fusion-positive)
Janus KinasesJanus kinase 1, Janus kinase 2Disrupts cytokine-mediated survival signaling and immune evasionTriple-negative breast cancer (40.0% clinical benefit)
Vascular Endothelial Growth Factor ReceptorsVEGFR1, VEGFR2, VEGFR3Inhibits tumor angiogenesis and endothelial cell proliferationRefractory solid tumors with angiogenic dependence
Aurora KinasesAurora A, Aurora BInduces mitotic catastrophe and G2/M cell cycle arrestSmall cell lung cancer (c-Myc downregulation in SCLC-N subtype)
Additional TargetsFLT3, TRKA, TRKBModulates proliferation and differentiation pathwaysExploratory targets under investigation

Clinical validation emerged from a first-in-human phase I trial where tinengotinib demonstrated anti-tumor activity across multiple solid tumors. Among 43 evaluable patients, 30.2% achieved partial response (16.3%) or prolonged stable disease ≥24 weeks (14.0%), with notable efficacy in Fibroblast growth factor receptor-altered cholangiocarcinoma (36.4% response rate), hormone receptor-positive/HER2-negative breast cancer (100% clinical benefit), triple-negative breast cancer (40.0% benefit), and castrate-resistant prostate cancer (100% partial response in one patient). Crucially, activity persisted in cholangiocarcinoma patients with prior Fibroblast growth factor receptor inhibitor exposure, confirming preclinical resistance-overcoming properties. Subsequent phase II data reinforced this, showing a 30% objective response rate in cholangiocarcinoma patients with acquired (not primary) resistance to prior Fibroblast growth factor receptor inhibitors, with median progression-free survival reaching 7.3 months in Fibroblast growth factor receptor-altered cohorts [2] [4].

The convergence of tinengotinib's design principles—high-affinity binding to resistance-conferring mutants, spectrum-selective kinase targeting, and favorable pharmacokinetics—positions it as a promising therapeutic modality addressing core limitations of historical kinase inhibitors. Ongoing phase III trials will further define its role in overcoming adaptive resistance within heterogeneous solid tumors.

Properties

CAS Number

2230490-29-4

Product Name

Tinengotinib

IUPAC Name

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C20H19ClN6O/c1-12-18-20(26-25-12)23-16-10-17(27-6-8-28-9-7-27)22-11-14(16)19(24-18)13-4-2-3-5-15(13)21/h2-5,10-11H,6-9H2,1H3,(H2,23,25,26)

InChI Key

DQFCVOOFMXEPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)NC3=CC(=NC=C3C(=N2)C4=CC=CC=C4Cl)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.